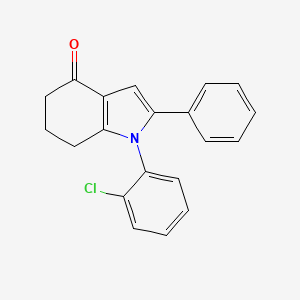
1-(2-Chlorphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben antivirale Eigenschaften gezeigt. Zum Beispiel:
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemikarbazid-Derivate zeigten Wirksamkeit gegen das Coxsackie-B4-Virus .
Antikrebs-Potenzial
Indolverbindungen wurden auf ihre Antikrebswirkungen untersucht. Obwohl spezifische Studien zu unserer Verbindung begrenzt sind, hat das Indolgerüst vielversprechende Ergebnisse bei der Hemmung des Wachstums und der Metastasierung von Krebszellen gezeigt .
Anti-inflammatorische Eigenschaften
Indolderivate können Entzündungsreaktionen modulieren. Weitere Forschungsarbeiten sind erforderlich, um ihr Potenzial als entzündungshemmende Mittel zu untersuchen .
Antioxidative Aktivität
Der Indolkern trägt zu antioxidativen Eigenschaften bei. Während Daten zu unserer Verbindung rar sind, könnten Indol-basierte Moleküle eine Rolle im Oxidationsstress-Management spielen .
Antibakterielle Wirkungen
Indolderivate zeigen antimikrobielle Aktivität. Das spezifische antimikrobielle Profil unserer Verbindung erfordert weitere Untersuchungen .
Weitere Anwendungen
Neben den genannten Bereichen wurden Indolderivate auf antituberkulare, antidiabetische und antimalarielle Aktivitäten untersucht. Zusätzliche Studien sind jedoch erforderlich, um das volle therapeutische Potenzial von 1-(2-Chlorphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-on aufzudecken .
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, und ihre einzigartigen Eigenschaften tragen zu Fortschritten in der Pharmakologie, Agrochemie und Materialwissenschaft bei. Forscher erforschen weiterhin ihre vielfältigen Anwendungen, was sie zu einem faszinierenden Thema für weitere Untersuchungen macht. 🌟
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-5-10-18(16)22-17-11-6-12-20(23)15(17)13-19(22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBKZGFBPLNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)
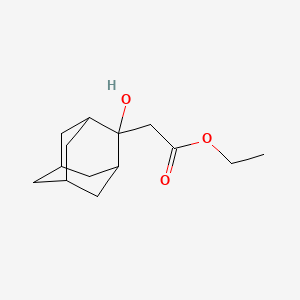
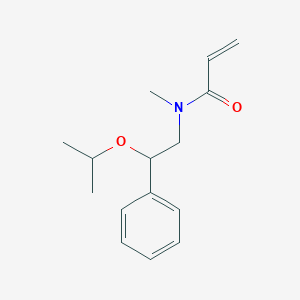

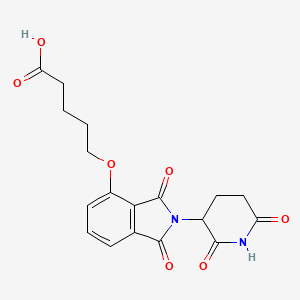
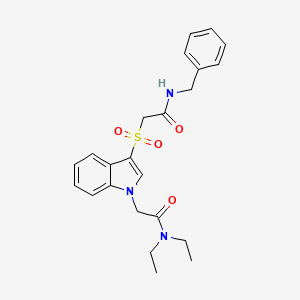
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)
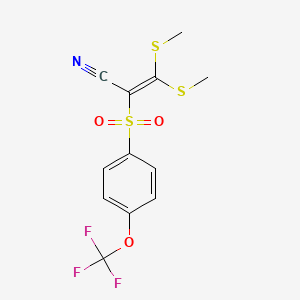
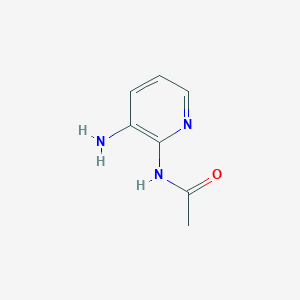

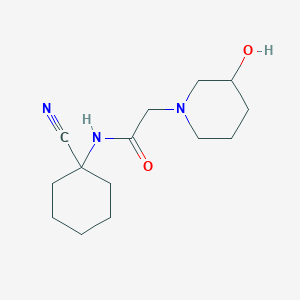
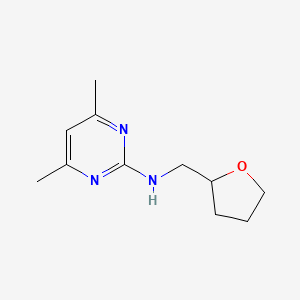
![3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2426864.png)
![N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2426865.png)
